molecular formula C17H27NO5 B571552 (2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid CAS No. 1334321-39-9

(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid

Cat. No.: B571552
CAS No.: 1334321-39-9
M. Wt: 325.405
InChI Key: UKCKDSNFBFHSHC-JGCLWBMSSA-N
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Description

(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid is a complex organic compound with a unique structure that combines a tert-butoxycarbonyl (Boc) protected amine group and a hydroxyadamantane moiety

Mechanism of Action

Target of Action

The primary target of Boc-3-Hydroxy-1-adamantyl-L-glycine is dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a crucial role in glucose metabolism, making it a key target in the treatment of type 2 diabetes .

Mode of Action

Boc-3-Hydroxy-1-adamantyl-L-glycine acts as a potent and selective reversible inhibitor of DPP-4 . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, which are hormones that stimulate a decrease in blood glucose levels .

Biochemical Pathways

By inhibiting DPP-4, Boc-3-Hydroxy-1-adamantyl-L-glycine affects the incretin system , a group of metabolic hormones that stimulate a decrease in blood glucose levels . The inhibition of DPP-4 leads to increased levels of incretin hormones, which in turn stimulate insulin secretion, inhibit glucagon release, and consequently reduce blood glucose levels .

Pharmacokinetics

Boc-3-Hydroxy-1-adamantyl-L-glycine is absorbed rapidly after oral administration and has a pharmacokinetic profile compatible with once-daily dosing . This suggests that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, contributing to its bioavailability .

Result of Action

The molecular and cellular effects of Boc-3-Hydroxy-1-adamantyl-L-glycine’s action primarily involve the regulation of glucose metabolism . By inhibiting DPP-4 and thus increasing incretin hormone levels, it promotes insulin secretion, inhibits glucagon release, and ultimately leads to a decrease in blood glucose levels . This makes it a potential therapeutic agent for the treatment of type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, followed by the introduction of the Boc-protected amine group. The reaction conditions often require the use of strong bases and protecting groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The Boc-protected amine can be reduced to form the free amine.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce free amines.

Scientific Research Applications

(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid: Similar structure but lacks the Boc protection.

    (2R)-2-((tert-Butoxycarbonyl)amino)-2-(adamantan-1-yl)acetic acid: Similar structure but lacks the hydroxy group.

Uniqueness

(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid is unique due to the combination of the Boc-protected amine and the hydroxyadamantane moiety

Properties

IUPAC Name

(2R)-2-(3-hydroxy-1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18-12(13(19)20)16-5-10-4-11(6-16)8-17(22,7-10)9-16/h10-12,22H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12-,16?,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCKDSNFBFHSHC-JGCLWBMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12CC3CC(C1)CC(C3)(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361442-00-4
Record name (2S)-[(tert-butoxycarbonyl)amino](3-hydroxytricyclo[3.3.1.1 3,7]dec-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: What is the significance of the research presented in the paper "A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine"?

A1: This paper [] details a new method for synthesizing (S)-N-Boc-3′-hydroxyadamantylglycine, which is another name for (2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid. The significance lies in the method being described as "facile and economic" []. This suggests the researchers have potentially developed a more efficient and cost-effective way to produce this compound compared to previously established methods. This could be impactful for research and potentially for large-scale production if the compound proves useful in pharmaceutical or other applications.

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